N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)cyclobutanecarboxamide N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)cyclobutanecarboxamide
Brand Name: Vulcanchem
CAS No.: 1795492-07-7
VCID: VC4451742
InChI: InChI=1S/C13H19N3OS/c17-12(10-3-1-4-10)15-9-11-5-2-7-16(11)13-14-6-8-18-13/h6,8,10-11H,1-5,7,9H2,(H,15,17)
SMILES: C1CC(C1)C(=O)NCC2CCCN2C3=NC=CS3
Molecular Formula: C13H19N3OS
Molecular Weight: 265.38

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)cyclobutanecarboxamide

CAS No.: 1795492-07-7

Cat. No.: VC4451742

Molecular Formula: C13H19N3OS

Molecular Weight: 265.38

* For research use only. Not for human or veterinary use.

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)cyclobutanecarboxamide - 1795492-07-7

Specification

CAS No. 1795492-07-7
Molecular Formula C13H19N3OS
Molecular Weight 265.38
IUPAC Name N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]cyclobutanecarboxamide
Standard InChI InChI=1S/C13H19N3OS/c17-12(10-3-1-4-10)15-9-11-5-2-7-16(11)13-14-6-8-18-13/h6,8,10-11H,1-5,7,9H2,(H,15,17)
Standard InChI Key CUAFQZYPRZGFBL-UHFFFAOYSA-N
SMILES C1CC(C1)C(=O)NCC2CCCN2C3=NC=CS3

Introduction

Thiazole Ring

  • Biological Activity: Thiazole derivatives are known for their high biological activity, including antibacterial, antifungal, and anticancer properties .

  • Synthesis: Thiazoles can be synthesized through various methods, often involving the reaction of thiocarbamide or similar compounds with appropriate precursors .

Pyrrolidine Moiety

  • Pharmacological Importance: Pyrrolidine derivatives are used in various pharmaceutical applications due to their ability to interact with biological targets .

  • Synthetic Approaches: Pyrrolidines can be synthesized through cyclization reactions or by modifying existing pyrrolidine rings .

Cyclobutanecarboxamide Group

  • Stability and Reactivity: Cyclobutane rings are relatively stable but can undergo ring-opening reactions under certain conditions.

  • Pharmaceutical Relevance: Cyclobutane derivatives have been explored for their potential in drug design due to their unique spatial arrangement and stability .

Synthesis and Characterization

While specific synthesis details for N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)cyclobutanecarboxamide are not available, similar compounds often involve multi-step syntheses. These typically include:

  • Step 1: Formation of the thiazole ring through thiocarbamide reactions.

  • Step 2: Synthesis of the pyrrolidine moiety via cyclization or modification.

  • Step 3: Attachment of the cyclobutanecarboxamide group through amide coupling reactions.

Characterization would involve NMR, IR, and mass spectrometry to confirm the structure.

Potential Applications

Given the components of this compound, potential applications could include:

  • Antibacterial Activity: Thiazole derivatives have shown promise against Gram-positive bacteria .

  • Antiviral Properties: Pyrrolidine derivatives have been explored as antiviral agents .

  • Pharmaceutical Design: The unique structure could be optimized for targeting specific biological pathways.

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